molecular formula C16H20N2O5 B2637443 1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1428372-53-5

1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2637443
CAS No.: 1428372-53-5
M. Wt: 320.345
InChI Key: RTPWEKDLSFSDDW-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative designed for research purposes, integrating a furan-ethyl moiety with a 3,4,5-trimethoxyphenyl group. This structure suggests potential for multi-target mechanisms in pharmacological investigations, warranting further exploration. Potential Research Applications: Oncology Research: Compounds featuring the 3,4,5-trimethoxyphenyl pharmacophore are investigated for anticancer properties . Research on structurally similar molecules indicates potential mechanisms such as induction of cell cycle arrest and promotion of apoptosis through the modulation of apoptotic proteins like Bcl-2, Bax, and caspase activation . Infectious Disease Research: The furan heterocycle is a common feature in compounds with documented antiparasitic activity . Analogous structures have demonstrated trypanocidal effects against Trypanosoma cruzi , the causative agent of Chagas disease, potentially through induction of oxidative stress and mitochondrial damage in the parasite . Materials Science: Heterocyclic compounds containing furan and aromatic methoxy groups are studied in materials chemistry for their properties as corrosion inhibitors on metal surfaces, which is relevant for industrial applications . The central urea backbone in this compound provides a rigid, planar structure capable of forming multiple hydrogen bonds, which is a critical feature for molecular recognition in various biochemical and material science contexts. Researchers are encouraged to investigate its full mechanistic profile and binding affinities.

Properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)17-6-4-11-5-7-23-10-11/h5,7-10H,4,6H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPWEKDLSFSDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4,5-trimethoxyaniline with an appropriate isocyanate to form the urea intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-(furan-3-yl)ethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, which is critical for developing effective cancer therapies. It interacts with specific cellular pathways that regulate cell growth and survival.
  • Case Studies : In vitro experiments revealed that 1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea exhibited an IC50 value indicating significant potency against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Cell LineIC50 Value (µM)Reference
A54926
MCF-70.46

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. The trimethoxyphenyl group is known for its ability to modulate inflammatory responses. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods including:

  • Condensation Reactions : Utilizing furan derivatives and trimethoxyphenyl isocyanates.
  • One-Pot Syntheses : These methods streamline the process and enhance yield efficiency.

Comparative Analysis of Derivatives

Research has indicated that modifying the structure of urea can lead to enhanced biological activity. For example:

  • Substituted Ureas : Variations in the aromatic ring or the introduction of halogen groups have been explored to improve potency and selectivity against specific targets.
DerivativeActivity TypeIC50 Value (µM)Reference
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)ureaAnticancer20
1-(2-(Furan-3-yl)ethyl)-3-(2-chlorophenyl)ureaAnti-inflammatory15

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is not well-characterized. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may play a role in binding to these targets, while the furan ring could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkages

1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea
  • Key features : Replaces the furan-3-yl ethyl group with a 1,3,4-thiadiazole ring and a 4-chlorophenyl substituent.
  • Implications: The thiadiazole ring enhances rigidity and may improve metabolic stability compared to the flexible furan-ethyl chain.
1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f)
  • Key features : Incorporates a pyridinyl group and a difluorophenyl moiety.
  • Implications : The pyridine ring may enhance water solubility via hydrogen bonding, while fluorine atoms increase lipophilicity and bioavailability. This compound demonstrated antiproliferative activity in vitro, suggesting the trimethoxyphenyl-urea scaffold’s relevance in oncology .
3-[2-(3,4,5-Trimethoxyphenyl)ethyl]-6-(4-chlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine
  • Key features : A triazole-thiadiazine fused system with a 3,4,5-trimethoxyphenyl ethyl chain.
  • Implications : Exhibited analgesic activity comparable to ketorolac , highlighting the importance of methoxy groups in bioactivity. The fused heterocycles may improve target selectivity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility LogP (Predicted)
Target Compound C₁₇H₂₀N₂O₅ 332.35 g/mol Furan-3-yl ethyl, 3,4,5-trimethoxy Low (non-polar furan) ~2.8
1-(4-Chlorophenyl)-3-(5-(3,4,5-TMP)-thiadiazol-2-yl)urea C₁₇H₁₆ClN₃O₃S 377.84 g/mol Thiadiazole, 4-chlorophenyl Moderate ~3.5
Compound 5f C₂₆H₂₃F₂N₃O₅ 495.47 g/mol Pyridinyl, difluorophenyl Moderate (polar pyridine) ~3.2
Triazole-thiadiazine Derivative C₂₀H₂₁N₅O₃S 411.48 g/mol Triazole-thiadiazine, 4-chlorophenyl Low ~4.0
  • Solubility : The target compound’s furan group reduces polarity compared to pyridine-containing analogues (e.g., 5f), likely necessitating prodrug strategies for aqueous formulation .

Biological Activity

1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound notable for its unique molecular structure, which includes a furan ring and a trimethoxyphenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H20_{20}N2_2O5_5
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 1428372-53-5

The presence of three methoxy groups on the phenyl ring is significant as these groups can enhance the compound's solubility and reactivity with biological targets .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological systems. The furan moiety could contribute to the stability and reactivity of the compound, while the trimethoxyphenyl group may facilitate binding to molecular targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related urea derivatives have demonstrated antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
22eT47D10
22fNCl H-52215
24aHepG212

These findings suggest that this compound could exhibit similar activity due to its structural characteristics.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through in vitro assays. Related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi:

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans64 µg/mL

These results highlight the possibility of similar activity for this compound .

Case Studies

A recent study evaluated the synthesis and biological evaluation of urea derivatives similar to this compound. The study found that modifications in the substituents on the phenyl ring significantly influenced both cytotoxicity and selectivity towards cancer cells versus normal cells. For example, compounds with additional electron-donating groups showed enhanced activity against liver cancer cell lines while sparing normal hepatocytes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea?

  • Methodology : The compound can be synthesized via urea-forming reactions between an isocyanate and an amine. For example:

React 3,4,5-trimethoxyphenyl isocyanate with 2-(furan-3-yl)ethylamine in anhydrous dichloromethane or toluene under reflux.

Use a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction to completion .

  • Key conditions : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and purify via column chromatography using ethyl acetate/hexane gradients.

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the furan and trimethoxyphenyl moieties. Example parameters: Triclinic system (P1), unit cell dimensions (e.g., a = 4.08 Å, b = 14.04 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for furan; δ 3.7–3.9 ppm for OCH₃ groups) and urea NH signals (δ 8.0–9.5 ppm) .
  • IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC₅₀ values with controls like doxorubicin .
  • Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scaled synthesis?

  • Methodology :

Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states.

Use software (e.g., Gaussian, ORCA) to predict solvent effects, activation energies, and optimal temperatures .

Validate predictions experimentally via fractional factorial design (e.g., varying solvent polarity, temperature, catalyst loading) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology :

  • Systematic SAR : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene, varying OCH₃ positions) and test bioactivity .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., tubulin for anticancer activity) using AutoDock or Schrödinger. Compare binding energies to explain potency variations .

Q. How can conflicting data in solubility and stability studies be addressed?

  • Methodology :

  • Factorial design experiments : Test variables (pH, temperature, co-solvents) to identify critical factors affecting solubility.
  • Accelerated stability studies : Use HPLC to monitor degradation under stress conditions (40°C/75% RH) and identify degradation products .

Notes

  • Contradictions addressed : Computational feedback loops (e.g., ICReDD’s approach) reconcile experimental and theoretical data .
  • Methodological focus : Emphasis on reproducible techniques (e.g., factorial design, docking) over descriptive answers.

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